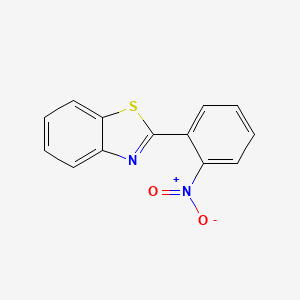

Benzothiazole, 2-(2-nitrophenyl)-

Description

Significance of Benzothiazole (B30560) Heterocycles in Organic Chemistry

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic structure is a cornerstone in organic synthesis and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. researchgate.netmdpi.com The presence of nitrogen and sulfur heteroatoms imparts unique electronic properties and the capacity for diverse chemical modifications, making the benzothiazole scaffold a "privileged structure" in drug discovery. nih.gov

The significance of benzothiazoles is underscored by their presence in a variety of pharmacologically active agents with demonstrated antimicrobial, anticonvulsant, antioxidant, and antiproliferative effects. mdpi.com The reactivity of the benzothiazole core, particularly at the 2-position, allows for the introduction of various substituents, leading to a vast chemical space for the exploration of structure-activity relationships. mdpi.com

Overview of Research Trajectories for 2-Substituted Benzothiazoles

Research into 2-substituted benzothiazoles is a dynamic and rapidly evolving area. A primary focus has been the development of efficient and environmentally benign synthetic methodologies. organic-chemistry.org Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with carboxylic acids, aldehydes, or their derivatives. mdpi.com Modern approaches, however, increasingly utilize metal catalysts, microwave irradiation, and green solvents to improve yields, reduce reaction times, and simplify purification processes. researchgate.net

The diverse applications of 2-substituted benzothiazoles drive much of this synthetic innovation. Beyond their well-documented roles in medicinal chemistry, these compounds are investigated for their use as fluorescent probes, photosensitizers, and optically active materials. nih.gov The nature of the substituent at the 2-position profoundly influences the molecule's photophysical and biological properties, a principle that researchers actively exploit to design compounds with tailored functions. nih.gov For instance, the introduction of specific aryl groups can lead to compounds with significant potential as anticancer agents or specialized dyes. researchgate.net

Academic Context of Benzothiazole, 2-(2-nitrophenyl)- and Related Structures

Benzothiazole, 2-(2-nitrophenyl)- (Chemical Formula: C₁₃H₈N₂O₂S) is a specific 2-substituted benzothiazole that holds particular importance as a synthetic intermediate. nih.govnih.gov Its structure features a 2-nitrophenyl group attached to the carbon atom between the nitrogen and sulfur of the benzothiazole ring system.

The primary academic interest in this compound lies in its role as a precursor for the synthesis of 2-(2'-aminophenyl)benzothiazole . nih.gov The nitro group of Benzothiazole, 2-(2-nitrophenyl)- can be readily reduced to an amino group using various reducing agents. nih.gov The resulting amine, 2-(2'-aminophenyl)benzothiazole, is a highly valuable building block in its own right, serving as a ligand in coordination chemistry and as a core component for fluorescent sensors and materials with unique photophysical properties, such as Excited State Intramolecular Proton Transfer (ESIPT). nih.gov

The synthesis of Benzothiazole, 2-(2-nitrophenyl)- is itself a subject of research, with methods developed to ensure high-yield production. One notable method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde (B1664092), utilizing baker's yeast as a biocatalyst in dichloromethane. This process has been reported to achieve a 94% yield. nih.gov

The structural characteristics of Benzothiazole, 2-(2-nitrophenyl)- have been precisely determined through X-ray crystallography. The benzothiazole system is essentially planar, while the 2-nitrophenyl ring is significantly twisted out of this plane. nih.gov This steric arrangement, along with the strong electron-withdrawing nature of the nitro group, dictates the reactivity and properties of the molecule. nih.govnih.gov

Physicochemical Properties of Benzothiazole, 2-(2-nitrophenyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.28 g/mol | PubChem nih.gov |

| Molecular Formula | C₁₃H₈N₂O₂S | PubChem nih.gov |

| XLogP3 | 4.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 87 Ų | PubChem nih.gov |

Crystallographic Data for Benzothiazole, 2-(2-nitrophenyl)-

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | Acta Crystallographica Section E nih.gov |

| Space Group | P2₁/c | Acta Crystallographica Section E nih.gov |

| a (Å) | 7.6092 (2) | Acta Crystallographica Section E nih.gov |

| b (Å) | 12.7854 (3) | Acta Crystallographica Section E nih.gov |

| c (Å) | 11.9938 (3) | Acta Crystallographica Section E nih.gov |

| β (°) | 90.556 (2) | Acta Crystallographica Section E nih.gov |

| Volume (ų) | 1166.78 (5) | Acta Crystallographica Section E nih.gov |

| Dihedral Angle (Benzothiazole/Benzene Ring) | 48.3 (1)° | Acta Crystallographica Section E nih.gov |

| Dihedral Angle (Nitro Group/Benzene Ring) | 52.0 (1)° | Acta Crystallographica Section E nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6269-45-0 |

|---|---|

Molecular Formula |

C13H8N2O2S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H |

InChI Key |

SFJCNIFMWRMVCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzothiazole, 2 2 Nitrophenyl and Its Derivatives

Traditional Synthetic Routes to 2-Arylbenzothiazoles

The classical and most widely employed methods for the synthesis of the 2-arylbenzothiazole scaffold can be broadly categorized into two primary strategies: the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds and the cyclization of pre-formed thiobenzanilides.

Condensation Reactions Involving 2-Aminothiophenol Precursors

The direct condensation of 2-aminothiophenol with a suitable electrophile is a cornerstone of benzothiazole (B30560) synthesis. This approach is valued for its atom economy and often straightforward reaction conditions.

The reaction between 2-aminothiophenol and aldehydes or ketones is a common and efficient method for synthesizing 2-substituted benzothiazoles. nih.gov This condensation typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of green solvents like glycerol, which can facilitate the reaction at ambient temperature without the need for a catalyst. nih.gov

For instance, the synthesis of various 2-arylbenzothiazoles has been achieved by reacting 2-aminothiophenols with aromatic aldehydes. nih.gov In a catalyst-free approach, the reaction of 2-aminothiophenol and an aryl aldehyde in an air/DMSO oxidant system provides the desired 2-arylbenzothiazole in good to excellent yields. organic-chemistry.org This method is operationally simple and tolerates a wide array of functional groups. organic-chemistry.org

| Aldehyde/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Glycerol, room temperature | 2-Arylbenzothiazoles | Not specified | nih.gov |

| Aryl Aldehydes | Air/DMSO, 60°C | 2-Arylbenzothiazoles | 71-96 | organic-chemistry.org |

| Aliphatic Aldehydes | Molecular sieves 4Å, then PCC/silica gel | 2-Alkylbenzothiazoles | Not specified | nih.gov |

| β-Diketones | p-Toluene sulfonic acid (TsOH·H2O), solvent-free, room temperature | 2-Substituted benzothiazoles | >99 | organic-chemistry.org |

This table presents a selection of reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes or ketones.

Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also widely used as precursors for the synthesis of 2-arylbenzothiazoles via condensation with 2-aminothiophenol. nih.gov These reactions often require a catalyst and/or high temperatures to facilitate the dehydration and cyclization process. Polyphosphoric acid (PPA) is a classical reagent for this transformation, acting as both a catalyst and a dehydrating agent.

Microwave irradiation has been employed to accelerate the condensation of 2-aminothiophenol with carboxylic acids, providing an efficient and rapid synthesis of 2-substituted benzothiazoles. researchgate.net Furthermore, the use of a basic heterogeneous catalyst like KF·Al2O3 allows for the reaction of 2-aminothiophenol with acid chlorides or anhydrides to proceed under mild conditions with high yields. nih.gov

| Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| Carboxylic Acids | Microwave irradiation | 2-Substituted benzothiazoles | Good to moderate | researchgate.net |

| Acid Chlorides/Anhydrides | KF·Al2O3 | 2-Substituted benzothiazoles | High | nih.gov |

| β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) and CuI, acetonitrile, 80°C | 2-Substituted benzothiazoles | Good to excellent | researchgate.net |

This table summarizes various conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acid derivatives.

Cyclization of Thiobenzanilides

An alternative and powerful strategy for the synthesis of 2-arylbenzothiazoles involves the intramolecular cyclization of thiobenzanilides (or N-arylthioamides). This method is particularly useful when the required substituted 2-aminothiophenols are unstable or difficult to access.

The Jacobson synthesis is a classical method for the preparation of benzothiazoles, which involves the oxidative cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline medium. conicet.gov.arresearchgate.net This method relies on the generation of a radical intermediate that undergoes intramolecular cyclization. indexcopernicus.com While effective, the original Jacobson conditions can sometimes lead to mixtures of regioisomers, especially with substituted thiobenzanilides. nih.gov To address this, modifications to the Jacobson cyclization have been developed. nih.gov For example, manganese triacetate has been introduced as an alternative oxidizing agent to potassium ferricyanide for the radical cyclization of substituted thioformanilides, sometimes accelerated by microwave irradiation. indexcopernicus.com

Beyond the classical Jacobson conditions, a variety of other intramolecular cyclization methods for thiobenzanilides have been developed. These often involve the use of transition metal catalysts or photochemical activation. For instance, copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides provides an efficient route to 2-arylbenzothiazoles. researchgate.netindexcopernicus.com

Photochemical cyclization of thioformanilides, induced by sensitizers like chloranil, offers another pathway to 2-substituted benzothiazoles. conicet.gov.ar This reaction proceeds via a hydrogen atom abstraction from the thiobenzamide (B147508) by the excited sensitizer. conicet.gov.ar Visible light-driven, intramolecular C-S bond formation of thioamide derivatives in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) has also been reported as an efficient method that avoids the need for a photoredox or transition-metal catalyst. mdpi.com

| Thiobenzanilide (B1581041) Precursor | Cyclization Method | Product | Reference |

| Thiobenzanilides | Potassium ferricyanide (Jacobsen) | 2-Arylbenzothiazoles | conicet.gov.arresearchgate.net |

| Substituted Thioformanilides | Manganese triacetate, microwave | 2-Substituted benzothiazoles | indexcopernicus.com |

| N-(2-chlorophenyl)benzothioamides | Copper catalyst | 2-Arylbenzothiazoles | researchgate.netindexcopernicus.com |

| Thioformanilides | Chloranil, irradiation | 2-Substituted benzothiazoles | conicet.gov.ar |

| Thioamide derivatives | Visible light, TEMPO | Benzothiazoles | mdpi.com |

This table highlights different intramolecular cyclization strategies for the synthesis of benzothiazoles from thiobenzanilide precursors.

Modern and Green Chemistry Approaches

One-Pot Synthetic Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced work-up procedures, solvent usage, and time. A notable one-pot procedure allows for the scalable production of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides. chemrxiv.orgchemrxiv.orgresearchgate.net This method is lauded for its simplicity, cost-effectiveness, and use of relatively non-toxic and stable starting materials. chemrxiv.org The process involves the reduction of the disulfide to form 2-aminothiophenol intermediates, which then undergo heterocyclization with an activated acid derivative to yield the final benzothiazole product. chemrxiv.org High yields, ranging from 78-90%, have been reported for this scalable procedure. chemrxiv.org

Another efficient one-pot strategy involves the reaction of 2-aminobenzenethiol with aryl methyl ketones under metal-free conditions. nih.gov This method proceeds through a sequence of condensation, Michael addition, and oxidative dehydrogenation to afford 2-acylbenzothiazoles. nih.gov

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis of 2-(2-nitrophenyl)benzothiazole and its derivatives has benefited from a variety of catalytic systems.

The development of transition metal-free synthetic routes is a key aspect of green chemistry, as it avoids the use of often toxic and expensive heavy metals. A significant transition-metal-free approach involves the visible-light-induced cyclization of ortho-halothiobenzanilides. researchgate.net This photocyclization demonstrates high efficiency and selectivity for producing 2-aryl and 2-alkyl benzothiazoles. researchgate.net Another metal-free method utilizes iodine to promote the condensation of 2-aminothiophenol with aldehydes, providing 2-substituted benzothiazoles in good yields. organic-chemistry.org Furthermore, a catalyst-free reaction between 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system has been reported to be operationally simple and tolerant of a wide range of functional groups. organic-chemistry.org The reaction of 2-nitrophenyl azide (B81097) with 2-(benzo[d]thiazol-2-yl)acetonitrile to form a triazole derivative has been optimized using triethylamine (B128534) as a base in DMF, showcasing a metal-free catalytic system. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-halothiobenzanilides | Visible light | 2-aryl/alkyl benzothiazoles | High | researchgate.net |

| 2-aminothiophenol, aldehydes | Iodine/DMF | 2-substituted benzothiazoles | Good | organic-chemistry.org |

| 2-aminothiophenol, aryl aldehydes | Air/DMSO | 2-arylbenzothiazoles | Good to Excellent | organic-chemistry.org |

| 2-nitrophenyl azide, 2-(benzo[d]thiazol-2-yl)acetonitrile | Triethylamine/DMF | 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Good | mdpi.com |

| N-(2-vinylphenyl)amides, trifluoromethylsulfinate | 9,10-Phenanthrenedione/Visible light | Trifluoromethylated benzoxazines | Good to Excellent | rsc.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ijpbs.comscielo.brnih.govmdpi.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives. ijpbs.comscielo.brnih.govmdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for just 10 minutes affords 2-chloromethyl-benzothiazole in high yield. nih.gov Another example is the one-pot synthesis of benzothiazole and benzoxazole (B165842) libraries, which has been achieved through microwave assistance, highlighting its utility in generating compound libraries for screening purposes. indexcopernicus.com The synthesis of hydroxy phenyl benzothiazoles from 2-aminothiophenol and hydroxy aromatic aldehydes has also been efficiently carried out using microwave irradiation. scielo.br

| Reactants | Conditions | Product | Reaction Time | Reference |

| 2-aminothiophenols, chloroacetyl chloride | Acetic acid, Microwave | 2-chloromethyl-benzothiazole | 10 min | nih.gov |

| 2-aminothiophenol, hydroxy aromatic aldehydes | Ethanol (B145695), Microwave | Hydroxy phenyl benzothiazoles | - | scielo.br |

| 2-aminobenzothiazole (B30445) derivatives | Various reagents, Microwave | Novel benzothiazole derivatives | 3 min | ijpbs.com |

| 2-aminothiophenol, aldehydes | Microwave irradiation | Benzothiazole derivatives | Shortened | indexcopernicus.com |

Visible-light photocatalysis represents a green and sustainable approach to organic synthesis, harnessing the energy of light to drive chemical transformations. A visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been developed, which proceeds without the need for transition-metal catalysts or other additives. researchgate.net This method is believed to proceed via a radical reaction pathway involving diaryldisulfide intermediates. researchgate.net Another innovative approach utilizes riboflavin (B1680620) (vitamin B2) as a natural and inexpensive photosensitizer for the cyclization of thiobenzanilides to benzothiazoles under visible light irradiation. researchgate.net

Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent that has been widely used in various organic reactions, including the synthesis of heterocyclic compounds. researchgate.net A classical and effective method for synthesizing 2-aryl benzothiazoles involves the condensation of 2-aminothiophenol with substituted benzoic acids in the presence of PPA at elevated temperatures. For example, refluxing equimolar quantities of 2-aminothiophenol and a substituted benzoic acid in PPA at 220°C for 4 hours yields the corresponding 2-aryl benzothiazole. PPA's ability to facilitate cyclization reactions makes it a valuable reagent in the synthesis of various fused heterocyclic systems. researchgate.net

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of benzothiazole libraries, facilitating the rapid generation of diverse derivatives for biological screening. This methodology has been successfully employed for the synthesis of 2-(substituted-phenyl)benzothiazoles. nih.gov

One notable approach utilizes a trityl-based resin for the solid-phase synthesis. nih.gov This technique allows for the generation of benzothiazole derivatives with various substitutions on the 2-phenyl ring. The general strategy involves the immobilization of a precursor onto the solid support, followed by the chemical transformations necessary to construct the benzothiazole ring system, and finally, cleavage from the resin to yield the desired product. This method has proven effective for producing a range of 2-(substituted-phenyl)benzothiazoles in quantities suitable for biological evaluation, typically in the milligram scale with yields varying from 7% to 96%. nih.gov

The development of efficient solid-phase synthesis (SPS) methods is of significant interest for creating 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modified amino acids and peptides. mdpi.com While many traditional solution-phase syntheses of benzothiazoles involve conditions incompatible with SPS, such as high temperatures or the use of strong acids like polyphosphoric acid, solid-phase methods offer a more controlled and simplified route to these complex molecules. mdpi.com The synthesis of the 2-(aminophenyl)benzothiazole scaffold, a derivative of the title compound, is often achieved through the cyclization of nitro-substituted thiobenzanilides followed by the reduction of the nitro group. mdpi.com

Table 1: Solid-Phase Synthesis of 2-(Substituted-phenyl)benzothiazoles

| Resin Type | General Approach | Scale | Yield Range | Key Feature |

|---|---|---|---|---|

| Trityl Resin | Combinatorial method for 2-(substituted-phenyl)benzothiazoles. nih.gov | ~30 mg | 7-96% | Enables rapid synthesis of a library of derivatives for screening. nih.gov |

Synthesis of Key Intermediates

Reduction of Nitro-Containing Precursors to Amino Derivatives

A common and vital transformation in the synthesis of derivatives of the title compound is the reduction of the nitro group to an amine. The synthesis of 2-(2'-aminophenyl)benzothiazole is frequently accomplished through a two-step sequence that begins with the formation of 2-(2'-nitrophenyl)benzothiazole, which is then reduced. nih.gov This sequential strategy is a straightforward and widely used method in organic chemistry. nih.gov

Various reducing agents can be employed for this conversion. The choice of reagent can be influenced by the presence of other functional groups in the molecule, a concept known as chemoselectivity. youtube.com For instance, stannous chloride (tin(II) chloride) is noted for its ability to selectively reduce nitro groups without affecting other reducible functionalities. youtube.com Other common reducing systems include iron or zinc metal in the presence of hydrochloric acid, catalytic hydrogenation (H₂ and a metal catalyst like palladium, platinum, or nickel), and strong reducing agents like lithium aluminum hydride. nih.govyoutube.com

Table 2: Common Reducing Agents for Nitro Group to Amine Conversion

| Reagent(s) | Notes |

|---|---|

| SnCl₂ (Stannous chloride) | Chemoselective; tends to only reduce nitro groups. youtube.com |

| Fe / HCl | Common and effective reducing system. nih.gov |

| Zn / HCl | Another common metal/acid reducing system. youtube.com |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; widely used reduction method. youtube.com |

| LiAlH₄ (Lithium aluminum hydride) | A very strong, non-selective reducing agent. youtube.com |

Precursors for 2-(2-nitrophenyl)benzothiazole Formation

The primary precursors required for the synthesis of 2-(2-nitrophenyl)benzothiazole are 2-aminothiophenol and 2-nitrobenzaldehyde (B1664092). The condensation of these two molecules is a standard method for forming the 2-substituted benzothiazole core. tandfonline.comorganic-chemistry.org

Synthesis of 2-Aminothiophenol

2-Aminothiophenol, an organosulfur compound with the formula C₆H₄(SH)(NH₂), is a colorless oily solid that serves as a fundamental building block for benzothiazoles. wikipedia.org Several synthetic routes have been developed for its preparation:

From Aniline (B41778): A two-step process starting with the reaction of aniline and carbon disulfide, followed by the hydrolysis of the resulting mercaptobenzothiazole. wikipedia.org

From 2-Nitrobenzenesulfonyl Chloride: Reduction using zinc can yield 2-aminothiophenol. wikipedia.org

From Di-(o-nitrophenyl) Disulfide: Reduction of the disulfide with zinc dust in glacial acetic acid is a common laboratory method. prepchem.comijpsonline.com

From 2-Chloronitrobenzene: Various schemes starting from this cheaper raw material have been explored, often involving the formation of di-(2-nitrophenyl)-disulphide as an intermediate. ijpsonline.com

Table 3: Selected Synthetic Routes to 2-Aminothiophenol

| Starting Material | Key Reagents/Steps | Reference |

|---|---|---|

| Aniline | 1. Carbon disulfide; 2. Hydrolysis | wikipedia.org |

| 2-Nitrobenzenesulfonyl Chloride | Zinc reduction | wikipedia.org |

| Di-(o-nitrophenyl) disulfide | Zinc dust, Glacial acetic acid | prepchem.com |

| 2-Chloronitrobenzene | Na₂S₂ to form disulfide, then reduction | ijpsonline.com |

Synthesis of 2-Nitrobenzaldehyde

2-Nitrobenzaldehyde (O₂NC₆H₄CHO) is the other key precursor. wikipedia.org Direct nitration of benzaldehyde (B42025) predominantly yields the meta-isomer (3-nitrobenzaldehyde), making indirect routes necessary for efficient synthesis of the ortho-isomer. wikipedia.org

Key synthetic approaches include:

From 2-Nitrotoluene (B74249): This is a common and cost-effective starting material. One method involves condensation with diethyl oxalate (B1200264) in the presence of sodium ethoxide, followed by oxidative cleavage. chem-soc.siprepchem.com Another approach is the halogenation of 2-nitrotoluene to a 2-nitrobenzyl halide, followed by oxidation. wikipedia.org

From 2-Nitrophenylpyruvic Acid: An alkali metal salt of 2-nitrophenylpyruvic acid can be treated with an alkali metal hypochlorite, followed by hydrolysis to give 2-nitrobenzaldehyde. justia.com

From 2-Nitrostyrene or 2-Nitrocinnamic Acid: These routes involve the nitration of styrene (B11656) or cinnamic acid, followed by subsequent chemical transformations and oxidation of the vinyl group to the aldehyde. wikipedia.org

Table 4: Selected Synthetic Routes to 2-Nitrobenzaldehyde

| Starting Material | Key Reagents/Steps | Reference |

|---|---|---|

| 2-Nitrotoluene | Diethyl oxalate, Sodium ethoxide, then oxidation | chem-soc.siprepchem.com |

| 2-Nitrotoluene | Halogenation, then oxidation with DMSO | wikipedia.org |

| 2-Nitrophenylpyruvic acid | Alkali metal hypochlorite, then hydrolysis | justia.com |

| Cinnamic acid | Nitration, then oxidation and decarboxylation | wikipedia.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Benzothiazole, 2-(2-nitrophenyl)-", ¹H and ¹³C NMR provide critical data on the hydrogen and carbon frameworks, respectively.

While specific experimental spectra for "Benzothiazole, 2-(2-nitrophenyl)-" are not widely published, analysis of closely related structures, such as the 3-nitro isomer and benzoxazole (B165842) analogues, allows for the prediction of expected spectral patterns. The substitution pattern of the two aromatic rings—the benzothiazole (B30560) system and the 2-nitrophenyl group—results in a distinct set of signals for each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis

In a typical ¹H NMR spectrum of this compound, the signals would be distributed in the aromatic region, generally between 7.0 and 9.0 ppm. The protons on the benzothiazole ring system and the 2-nitrophenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The steric hindrance caused by the ortho-nitro group forces the two ring systems to be non-planar, which significantly influences the chemical environment of the protons. nih.gov

Table 1: Predicted ¹H NMR Data for Benzothiazole, 2-(2-nitrophenyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzothiazole Ring Protons | 7.40 - 8.20 | Multiplet (m) |

| 2-Nitrophenyl Ring Protons | 7.70 - 8.40 | Multiplet (m) |

Note: This table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for "Benzothiazole, 2-(2-nitrophenyl)-" would show 13 distinct signals, corresponding to each unique carbon atom, unless there is accidental signal overlap. The carbon atom attached to the nitro group and the C2 carbon of the benzothiazole ring are expected to be significantly deshielded, appearing at a lower field (higher ppm value).

Table 2: Predicted ¹³C NMR Data for Benzothiazole, 2-(2-nitrophenyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Benzothiazole C2) | 160 - 170 |

| Aromatic Carbons | 120 - 155 |

Note: This table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Experiments for Complex Structures

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons on the same ring system, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. To date, specific 2D NMR experimental data for this compound is not available in public literature.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "Benzothiazole, 2-(2-nitrophenyl)-" would be characterized by several key absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Other significant peaks would include the C=N stretching of the thiazole (B1198619) ring, C=C stretching vibrations from the aromatic rings, and C-H stretching and bending modes.

Table 3: Characteristic FT-IR Absorption Bands for Benzothiazole, 2-(2-nitrophenyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 |

| Imine (C=N) | Stretch | 1600 - 1630 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Note: This table is predictive and based on established correlation charts and data from similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of "Benzothiazole, 2-(2-nitrophenyl)-" would show a molecular ion peak [M]⁺ corresponding to its molecular weight (256.28 g/mol ). nih.gov

The fragmentation pattern would likely be dominated by the loss of the nitro group (NO₂) to give a significant fragment ion at m/z 210. Subsequent fragmentation of the benzothiazole ring system would lead to other characteristic ions.

Table 4: Expected Mass Spectrometry Data for Benzothiazole, 2-(2-nitrophenyl)-

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 256 | Molecular Ion |

| [M - NO₂]⁺ | 210 | Loss of nitro group |

Note: This table is predictive. Actual fragmentation patterns can be complex and depend on the ionization method.

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy is a vital tool for exploring the excited-state properties of molecules. By absorbing light, electrons are promoted to higher energy orbitals, and the characteristics of this absorption provide insight into the molecule's electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic and heterocyclic compounds like 2-(2-nitrophenyl)benzothiazole, the UV-Vis spectrum is typically characterized by absorption bands arising from π-π* and n-π* transitions.

While specific spectral data for 2-(2-nitrophenyl)benzothiazole is not extensively detailed in the reviewed literature, the photophysical properties of related benzothiazole derivatives offer valuable insights. For instance, studies on other benzothiazole-based molecules reveal characteristic absorption patterns. A novel fluorescent benzothiazole derivative, 6-((2-(benzothiazol-2-yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP), was found to exhibit two distinct absorption bands. researchgate.net The band at a lower wavelength (324 nm) is attributed to π-π* transitions within the aromatic core, while the band at a longer wavelength (382 nm) is assigned to n-π* transitions involving the nonbonding electrons on the nitrogen and sulfur atoms of the benzothiazole moiety and the nitrogen of the pyridine (B92270) ring. researchgate.net

These findings suggest that the UV-Vis spectrum of 2-(2-nitrophenyl)benzothiazole would similarly display complex absorption bands. The spectrum would be a composite of the electronic transitions originating from the benzothiazole system and the nitrophenyl group. The π-π* transitions are expected from the conjugated aromatic systems, while n-π* transitions would involve the lone pair electrons on the sulfur and nitrogen atoms of the benzothiazole ring and the oxygen atoms of the nitro group. The precise wavelengths and intensities of these absorptions are sensitive to the molecular environment and solvent polarity.

| Transition Type | Description | Typical Wavelength Region for Related Compounds |

| π → π | Electronic transition from a π bonding orbital to a π antibonding orbital. | Associated with the conjugated aromatic systems of the benzothiazole and nitrophenyl rings. Observed at 324 nm in a related derivative. researchgate.net |

| n → π | Electronic transition from a non-bonding orbital to a π antibonding orbital. | Involves lone pair electrons on heteroatoms (S, N, O). Observed at 382 nm in a related derivative. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single crystal X-ray diffraction analysis of 2-(2-nitrophenyl)-1,3-benzothiazole has provided a detailed picture of its molecular structure and packing in the solid state. nih.gov The analysis reveals that the molecule is not planar. The benzothiazole moiety itself is nearly planar, but the attached 2-nitrophenyl ring is significantly twisted out of this plane. nih.gov

In the crystal structure, the benzothiazole system has a maximum deviation from planarity of -0.012 Å for the sulfur atom. nih.gov The phenyl ring is oriented at a dihedral angle of 48.3° with respect to the benzothiazole plane. nih.gov Furthermore, the nitro group is substantially twisted from the plane of its attached benzene (B151609) ring, with a dihedral angle of 52.0°. nih.gov This non-planar conformation is likely a result of steric hindrance between the two aromatic systems. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which form zigzag chains running through the crystal lattice. nih.gov

The key crystallographic data for 2-(2-nitrophenyl)benzothiazole are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₈N₂O₂S |

| Molecular Weight | 256.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.6092 (2) Å |

| b | 12.7854 (3) Å |

| c | 11.9938 (3) Å |

| α | 90° |

| β | 90.556 (2)° |

| γ | 90° |

| Volume (V) | 1166.78 (5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 293 K |

| Refinement R-factor | 0.039 |

Data sourced from a 2012 crystallographic study. nih.gov

Derivatization and Structural Modification Studies of the Benzothiazole, 2 2 Nitrophenyl Core

Functionalization at the Phenyl Ring (2'-Position)

The 2'-position of the phenyl ring in 2-(2-nitrophenyl)benzothiazole is a key site for functionalization. The nitro group at this position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. nih.govnih.gov A common and pivotal modification at this position is the reduction of the nitro group to an amino group, yielding 2-(2'-aminophenyl)benzothiazole. nih.gov This transformation is typically achieved using reducing agents like tin(II) chloride, iron in an acidic medium, or hydrazine (B178648) hydrate (B1144303) with a palladium-carbon catalyst. nih.gov

The resulting amino group opens up a plethora of possibilities for further derivatization. It can be acylated, alkylated, or used as a handle to introduce other functional groups, thereby tuning the molecule's properties. nih.gov For instance, the amino group can be converted into amides, imines, and aminophosphines, which can alter the planarity and hydrogen bonding capabilities of the molecule. nih.gov These modifications have been shown to impact the photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). nih.gov

The crystal structure of 2-(2-nitrophenyl)benzothiazole reveals that the benzothiazole (B30560) system is essentially planar, while the nitro-substituted benzene (B151609) ring is twisted at a significant angle. nih.govdoaj.org This twisted conformation is a result of steric hindrance and electronic effects.

Substitution at the Benzothiazole Core (e.g., C-6 Position)

The benzothiazole core itself provides another avenue for structural modification, with the C-6 position being a common site for substitution. Introducing various substituents at this position can significantly impact the biological activity of the resulting compounds. For example, the introduction of electron-withdrawing groups like nitro or cyano at the C-6 position has been found to enhance antiproliferative activity in certain contexts. nih.gov

The synthesis of 6-substituted 2-aminobenzothiazoles often starts from appropriately substituted anilines, which are then reacted with potassium thiocyanate (B1210189) and bromine. nih.gov These 6-substituted intermediates can then be further modified. For instance, acylation with chloroacetyl chloride followed by reaction with various N-heterocycles has been a fruitful strategy for creating diverse libraries of compounds. nih.gov

Design and Synthesis of Hybrid Molecules and Conjugates

A prominent strategy in modern drug discovery is molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic activities. The 2-(2-nitrophenyl)benzothiazole scaffold has been extensively used as a building block for creating such hybrid molecules.

Conjugation with Amino Acids and Peptides

The conjugation of the 2-(aminophenyl)benzothiazole scaffold with amino acids and peptides is of particular interest. nih.gov This approach aims to combine the pharmacological properties of the benzothiazole core with the biocompatibility and specific targeting capabilities of amino acids and peptides. nih.govresearchgate.net The synthesis of these conjugates can be achieved through solid-phase synthesis (SPS), which allows for the efficient and controlled assembly of peptide chains attached to the benzothiazole moiety. nih.govresearchgate.net The amino group on the phenyl ring serves as a convenient attachment point for the amino acid or peptide chain. nih.gov

Formation of Triazole, Pyrazole (B372694), and Furan (B31954) Hybrids

The 2-(2-nitrophenyl)benzothiazole core has been integrated with other heterocyclic rings like triazoles, pyrazoles, and furans to create novel hybrid structures.

Triazole Hybrids: Benzothiazole-triazole hybrids have been synthesized and investigated for their biological activities. nih.govrsc.org These hybrids can be synthesized through multi-component reactions, often in a one-pot manner, leading to good to excellent yields. nih.gov The resulting compounds have shown promise as antimicrobial agents. nih.govrsc.org

Pyrazole Hybrids: The hybridization of benzothiazole with pyrazole moieties has also been explored. nih.gov Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences. nih.gov

Furan Hybrids: While less commonly reported, the integration of furan rings with the benzothiazole scaffold is another synthetic possibility for creating novel chemical entities.

Integration with Thiourea (B124793) and Urea (B33335) Scaffolds

The incorporation of thiourea and urea functionalities into the 2-(2-nitrophenyl)benzothiazole structure has led to the development of compounds with significant biological potential.

Thiourea Derivatives: Thiourea derivatives of benzothiazole have been synthesized and evaluated for various biological activities. researchgate.netnih.gov These compounds can be prepared by reacting 2-aminobenzothiazole (B30445) derivatives with appropriate isothiocyanates. semanticscholar.org

Urea Derivatives: Urea-containing benzothiazole derivatives have emerged as a promising class of compounds. nih.govnih.govresearchgate.net The synthesis often involves the reaction of a 2-aminobenzothiazole with an isocyanate or by using coupling agents like 1,1'-carbonyldiimidazole. semanticscholar.org These derivatives have been investigated for their potential in treating various diseases. nih.govsemanticscholar.org

Schiff Base Derivatives

Schiff bases derived from 2-aminobenzothiazole and its derivatives are a well-established class of compounds with a broad spectrum of applications. jocpr.comuobaghdad.edu.iq These are typically synthesized by the condensation reaction between a primary amine (in this case, an amino-substituted benzothiazole) and an aldehyde or ketone. jocpr.comuobaghdad.edu.iqripublication.com The resulting imine or azomethine group (–C=N–) is crucial for their biological activity. jocpr.com These derivatives have been explored for their antioxidant and other biological properties. jocpr.com

Influence of Substituents on Molecular Conformation and Planarity

The foundational compound, 2-(2-nitrophenyl)-1,3-benzothiazole, exhibits a notably non-planar conformation in the solid state. X-ray crystallographic analysis has demonstrated that the benzothiazole system itself is essentially planar. However, there is a significant twist between this plane and the attached 2-nitrophenyl ring. The dihedral angle between the benzothiazole system and the benzene ring has been determined to be 48.3(1)°. nih.govnih.gov This deviation from coplanarity is a direct consequence of the steric hindrance imposed by the ortho-nitro group.

Furthermore, the nitro group itself is substantially twisted out of the plane of the benzene ring to which it is attached. The dihedral angle of the nitro group relative to its attached phenyl ring is 52.0(1)°. nih.gov This additional rotation is necessary to relieve the steric strain between the nitro group and the adjacent benzothiazole unit.

| Structural Feature | Dihedral Angle (°) |

| Benzothiazole System vs. Phenyl Ring | 48.3(1) |

| Nitro Group vs. Phenyl Ring | 52.0(1) |

Data for 2-(2-Nitrophenyl)-1,3-benzothiazole. nih.gov

The profound impact of the substituent's position on the molecular conformation is vividly illustrated in a comparative study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers. While not the identical parent compound, the introduction of a flexible amide linker provides a relevant model for understanding the steric demands of the nitro group. In this series, the ortho-nitro substituted derivative displays a significantly distorted geometry. mdpi.com

The dihedral angle between the benzothiazole and the ortho-nitrophenyl ring in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide is a substantial 67.88(5)°. This large twist is attributed to the steric clash between the ortho-nitro group and the amide linker connected to the benzothiazole ring. In contrast, the meta- and para-substituted isomers exhibit much smaller dihedral angles, highlighting the diminished steric hindrance when the nitro group is moved away from the biaryl linkage. mdpi.com

| Isomer | Dihedral Angle (°) between Benzothiazole and Phenyl Rings |

| ortho-Nitro | 67.88(5) |

| meta-Nitro | 17.16(5) |

| para-Nitro | 38.27(5) |

Data for N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers. mdpi.com

These findings underscore the dominant role of steric effects in dictating the molecular conformation of 2-(2-nitrophenyl)benzothiazole and its derivatives. The presence of a bulky substituent, such as a nitro group, in the ortho position of the phenyl ring forces a significant rotation around the C-C bond connecting the two ring systems. This deviation from planarity has significant implications for the molecule's electronic properties, such as the extent of π-conjugation between the two aromatic systems, which in turn can influence its photophysical and chemical behavior. The introduction of other substituents, with varying sizes and electronic properties, on either the benzothiazole or the phenyl ring would be expected to further modulate these conformational parameters.

Mechanistic Investigations of Reactions Involving Benzothiazole, 2 2 Nitrophenyl

Elucidation of Reaction Pathways and Intermediates

The most common pathway for synthesizing 2-arylbenzothiazoles, including 2-(2-nitrophenyl)benzothiazole, is the condensation reaction between a 2-aminothiophenol (B119425) and an appropriate aldehyde, in this case, 2-nitrobenzaldehyde (B1664092). nih.gov Mechanistic studies propose that this reaction initiates with a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This step leads to the formation of a Schiff base or imine intermediate. mdpi.com

Subsequent intramolecular cyclization occurs, where the thiol group attacks the imine carbon, forming a heterocyclic benzothiazoline (B1199338) intermediate. ekb.egpharmacyjournal.in The final step is the aromatization of this intermediate to the stable benzothiazole (B30560) ring system. This is typically an oxidative process, which can occur via air oxidation or be promoted by an added oxidant, to yield the final 2-substituted benzothiazole product. ekb.eg

A plausible reaction pathway is detailed below:

Imine Formation: The reaction begins with the condensation of 2-aminothiophenol with an aldehyde, which forms an imine intermediate. mdpi.com

Cyclization: This is followed by the cyclization of the imine to a benzothiazoline intermediate. mdpi.com

Oxidation: The benzothiazoline intermediate is then oxidized to yield the final 2-substituted benzothiazole. mdpi.compharmacyjournal.in

In some synthetic approaches, intermediates can be more complex. For example, in a reaction involving aryl methyl ketones and 2-aminothiophenol, the proposed mechanism involves the initial reaction of the ketone with an activating agent, followed by condensation with the 2-aminothiophenol, a Michael addition, and finally an oxidative dehydrogenation sequence to form 2-acylbenzothiazoles. pharmacyjournal.in Another pathway involves the reaction of 2-isocyanoaryl thioethers, which, when triggered by radicals, undergoes a cascade reaction through an intermolecular pathway to form benzothiazole derivatives. organic-chemistry.org

Table 1: Key Intermediates in Benzothiazole Synthesis

| Intermediate Type | Precursors | Subsequent Step | Reference |

| Imine (Schiff Base) | 2-Aminothiophenol + Aldehyde | Intramolecular Cyclization | mdpi.com |

| 2-Substituted Thiazoline (B8809763) | Imine Intermediate | Aromatization/Oxidation | nih.gov |

| Iminyl Radical | Cyclobutanone (B123998) Oximes | Ring Opening | nih.gov |

| Cyanoalkyl Radical | Iminyl Radical | CO Capture | nih.gov |

| Diaryl Disulfides | 2-Aminothiophenol | Photocatalytic Cyclization | nih.gov |

Radical Mechanisms in Benzothiazole Synthesis

While many benzothiazole syntheses proceed through ionic pathways, several methods employ radical mechanisms. These are particularly useful for creating specific substitutions or proceeding under mild conditions.

A notable example is the synthesis of 2-substituted benzothiazoles from thiocarbonylbenzotriazoles. This reaction proceeds via a free-radical intramolecular cyclative cleavage of the benzotriazole (B28993) ring. nih.gov The process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as (TMS)3SiH. nih.gov This metal-free approach is advantageous for its mild conditions. nih.gov

Other radical-based syntheses have been developed:

Photooxidative Cross-Coupling: The synthesis of 2-organylbenzothiazoles can be achieved through the photooxidative cross-coupling of 2-aminothiophenols with α-oxocarboxylic acids. The key step in this radical mechanism is the formation of a donor-acceptor complex between the reactants, followed by decarboxylation and intramolecular cyclization. nih.gov

SET-Reduction: An iron-induced Single Electron Transfer (SET) reduction of cyclobutanone oximes can generate an iminyl radical. This radical undergoes ring-opening to form a highly reactive cyanoalkyl radical, which can then be trapped and cyclized to form a benzothiazole derivative. nih.gov

Alkyl Radical Trigger: Certain syntheses are triggered by alkyl radicals, which induce a cascade reaction in 2-isocyanoaryl thioethers to furnish benzothiazole derivatives. organic-chemistry.org

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of benzothiazoles, often influencing the reaction mechanism, increasing efficiency, and enabling milder reaction conditions. A wide array of catalysts, from metal complexes to nanoparticles and organocatalysts, have been employed.

Metal-Based Catalysts:

Copper Complexes: Copper(I) N-heterocyclic carbene (NHC) complexes have been used to catalyze the intramolecular S-arylation of 2-halogenothioanilides. The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.gov Copper(I) iodide (CuI) has been used to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines to produce 2-aminobenzothiazoles. researchgate.net

Palladium/Carbon (Pd/C): Pd/C has been utilized as a catalyst for the cyclization of o-iodothiobenzanilide derivatives at room temperature in a ligand-free and additive-free method. pharmacyjournal.in

Vanadyl Sulfate (VOSO4): VOSO4 is an efficient, eco-friendly, and reusable catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in ethanol (B145695) at room temperature. mdpi.com

Zinc Oxide Nanoparticles (ZnO NPs): As a heterogeneous catalyst, ZnO NPs have proven effective for the rapid synthesis of 2-substituted benzothiazoles, offering reusability and easy product isolation. mdpi.com

Iron Catalysts: Iron can induce a SET-reduction mechanism, as seen in the reaction of cyclobutanone oximes. nih.gov Nano-Fe3O4 particles have also been used to promote the direct sulfanylation of the C2–H bond in benzothiazole. nih.gov

Non-Metal and Other Catalysts:

Sodium Hydrosulfite (Na2S2O4): This catalyst is used in the condensation of 2-aminothiophenol and benzaldehydes, where it facilitates the oxidation of the benzothiazoline intermediate to the final benzothiazole. pharmacyjournal.in

Ionic Liquids: Nanorod-shaped ionogels have been used as non-toxic, recyclable catalysts for the solvent-free synthesis of 2-substituted benzothiazoles under ambient conditions. mdpi.com

Heterogeneous Catalysts: Nano-BF3/SiO2 has been described as a reusable heterogeneous catalyst for the one-pot synthesis of 2-amino-substituted benzothiazoles. researchgate.net

Table 2: Catalysts in Benzothiazole Synthesis and Their Proposed Roles

| Catalyst | Reactants | Proposed Mechanistic Role | Reference |

| Copper NHC Complex | 2-Halogenothioanilides | Promotes intramolecular S-arylation via Cu(I)/Cu(III) cycle | nih.gov |

| Pd/C | o-Iodothiobenzanilide derivatives | Catalyzes intramolecular cyclization | pharmacyjournal.in |

| VOSO4 | 2-Aminothiophenol + Aldehydes | Catalyzes condensation and cyclization | mdpi.com |

| ZnO Nanoparticles | 2-Aminothiophenol + Aldehydes | Heterogeneous catalysis of condensation-cyclization | mdpi.com |

| Na2S2O4 | 2-Aminothiophenol + Benzaldehydes | Oxidation of benzothiazoline intermediate | pharmacyjournal.in |

| Nano-BF3/SiO2 | Potassium thiocyanate (B1210189) + Anilines | Heterogeneous catalysis of one-pot synthesis | researchgate.net |

| (TMS)3SiH / AIBN | Thiocarbonylbenzotriazoles | Mediates and initiates free-radical cyclative cleavage | nih.gov |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is the quintessential step in forming the benzothiazole ring. This process can be driven by different electronic demands and reaction conditions, leading to various mechanistic subtypes.

Nucleophilic Attack: In the most common pathway, the cyclization involves the intramolecular nucleophilic attack of the sulfur atom of a 2-aminothiophenol-derived intermediate onto an imine or a similar electrophilic carbon center. This forms the five-membered thiazoline ring, which is subsequently aromatized. ekb.egmdpi.com

Radical Cyclization: As discussed previously, free-radical intramolecular cyclization provides a powerful alternative. The cyclative cleavage of a benzotriazole ring onto a pendant thiocarbonyl group is a prime example of this mechanistic strategy, forming the C-S bond of the benzothiazole ring under mild, metal-free conditions. nih.gov

Copper-Catalyzed Cyclization: In syntheses starting from 2-halogenothioanilides, a copper catalyst facilitates an intramolecular S-arylation. This process is believed to proceed through a two-electron Cu(I)/Cu(III) catalytic cycle, culminating in the formation of the benzothiazole ring. nih.gov

Photooxidative Cyclization: Light-induced methods can also drive intramolecular cyclization. In the reaction of 2-aminothiophenols with α-oxocarboxylic acids, a donor-acceptor complex forms, which, after decarboxylation, leads to an intermediate adduct that undergoes intramolecular cyclization to afford the final product. nih.gov

These varied cyclization mechanisms highlight the versatility of synthetic strategies available for constructing the benzothiazole core structure found in "Benzothiazole, 2-(2-nitrophenyl)-".

Computational and Theoretical Analysis of Benzothiazole, 2 2 Nitrophenyl and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of 2-(2-nitrophenyl)benzothiazole. DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been used to optimize the molecular geometry and determine key electronic parameters. These studies reveal a non-planar structure, with the benzothiazole (B30560) and nitrophenyl rings being twisted relative to each other. This twist angle is a critical factor influencing the molecule's electronic and photophysical properties.

Key electronic properties calculated for a related compound, 2-(4-methoxyphenyl) benzothiazole, using DFT with the B3LYP/6-31G(d) method are summarized in the table below.

| Parameter | Value |

| Total Energy | -1025.817 a.u. |

| Dipole Moment | 2.228 Debye |

| HOMO Energy | -6.04 eV |

| LUMO Energy | -1.63 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.41 eV |

Data for 2-(4-methoxyphenyl) benzothiazole

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of 2-(2-nitrophenyl)benzothiazole. The HOMO is primarily localized on the electron-rich benzothiazole ring system, indicating its role as the primary electron donor. Conversely, the LUMO is concentrated on the electron-deficient nitrophenyl ring, which acts as the electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. For 2-(2-nitrophenyl)benzothiazole, this gap is relatively small, which is consistent with its observed reactivity in chemical transformations and its potential for biological activity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of 2-(2-nitrophenyl)benzothiazole. The MEP map typically shows regions of negative electrostatic potential (red) and positive electrostatic potential (blue). For this molecule, the most negative potential is located around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms of the aromatic rings. This information is critical for understanding how the molecule interacts with biological targets, such as enzymes or receptors.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions and excited state properties of 2-(2-nitrophenyl)benzothiazole. These calculations help in understanding the molecule's photophysical behavior, including its absorption and emission spectra. The calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. This information is particularly relevant for applications in areas like photosensitization and fluorescence imaging.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in exploring the potential of 2-(2-nitrophenyl)benzothiazole and its analogues as inhibitors of various biological targets. These simulations predict the preferred binding orientation of the ligand within the active site of a protein and estimate the binding affinity. For instance, derivatives of 2-phenylbenzothiazole (B1203474) have been docked into the active sites of enzymes like cyclooxygenase (COX) and various protein kinases. The results of these simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. The binding energies obtained from these simulations provide a rational basis for the design of more potent inhibitors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential structural features of a molecule that are responsible for its biological activity. For 2-(2-nitrophenyl)benzothiazole and its derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules with similar features and, therefore, similar biological activity. This approach has been successfully used to discover novel benzothiazole-based compounds with potential therapeutic applications.

Studies on Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a fundamental photophysical process observed in a variety of organic molecules, including derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), which serve as close structural analogues to 2-(2-nitrophenyl)benzothiazole. researchgate.net ESIPT involves the transfer of a proton within the same molecule upon photoexcitation. This process typically occurs in molecules that contain both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. researchgate.net

Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity and basicity of the donor and acceptor groups, respectively, can be significantly altered, which facilitates the rapid transfer of the proton. This transfer creates a new transient species, a keto-tautomer, which is electronically excited. frontiersin.org This keto form then relaxes to its ground state via fluorescence, emitting light at a longer wavelength (a large Stokes shift) compared to the initial absorption, before rapidly reverting to the original enol form. frontiersin.orgrsc.org This entire process occurs on an extremely fast timescale, often within femtoseconds to picoseconds. researchgate.netnih.gov

The general mechanism follows a four-level photocycle:

Excitation: The ground-state enol form (E) absorbs a photon and is excited to the first singlet excited state (E*).

ESIPT: An ultrafast proton transfer occurs from the donor to the acceptor in the excited state, forming the excited keto-tautomer (K*). This transfer is often nearly barrierless. nih.gov

Fluorescence: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This emission is characteristically red-shifted. frontiersin.org

Back Proton Transfer: A rapid, non-radiative back-proton transfer occurs in the ground state, converting the keto form (K) back to the more stable enol form (E).

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the intricacies of the ESIPT mechanism. nih.govresearchgate.net These theoretical calculations help in understanding the potential energy surfaces of the ground and excited states, identifying the transition states, and confirming that the intramolecular hydrogen bond is strengthened in the excited state, which drives the proton transfer process. nih.gov For the parent HBT molecule, simulations have predicted the ESIPT to occur with a time constant of 48 to 54 femtoseconds. researchgate.net

The efficiency and spectral characteristics of the ESIPT process can be modulated by chemical modifications. rsc.org The introduction of electron-withdrawing or electron-donating substituents to the HBT framework can alter the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen, thereby influencing the driving force for proton transfer. nih.gov For instance, studies on various HBT derivatives have shown that substituents can systematically shift the emission wavelengths. nih.govresearchgate.net While a nitro group, as in 2-(2-nitrophenyl)benzothiazole, is a strong electron-withdrawing group, its direct effect on ESIPT would depend on its position relative to the core HBT structure that facilitates the proton transfer. In related systems, strong electron-withdrawing groups have been shown to impact the relative intensities of the enol and keto emission bands. researchgate.net

Table 1: Influence of Substituents on Photophysical Properties of HBT Derivatives

| Derivative Series | Substituent Position | Substituent Type | Observed Emission Trend | Reference |

|---|---|---|---|---|

| Ethynyl-extended HBT | 3'-position | Electron-donating | Red-shifted keto-emission | nih.gov |

| Ethynyl-extended HBT | 4'- and 6-positions | Electron-withdrawing | Blue-shifted keto-emission | nih.gov |

| Disubstituted HBT | 4'- and 5'-positions | Varied | Substituents at the 4'- and 5'-positions dramatically affect the HOMO and LUMO levels, respectively. | rsc.org |

Aggregation-Induced Emission (AIE) Phenomenon Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state. The AIE phenomenon is often observed in molecules with rotatable groups, such as phenyl rings.

For derivatives of 2-(2'-hydroxyphenyl)benzothiazole, the AIE phenomenon is closely linked to the ESIPT process. nih.gov In dilute solutions, molecules are free to undergo intramolecular rotations and vibrations. These motions, particularly the rotation around the single bond connecting the phenyl ring and the benzothiazole moiety, provide non-radiative pathways for the excited state to decay back to the ground state, thus quenching fluorescence. researchgate.net

When these molecules aggregate, for example, in a mixture of a good solvent like THF and a poor solvent like water, or in the solid state, their intramolecular motions become physically restricted. rsc.orgnih.gov This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels. nih.gov As a result, the excited state is forced to decay through radiative pathways, leading to a significant enhancement of fluorescence emission. nih.gov

Computational and experimental studies have provided detailed insights into this mechanism:

Restricted Intramolecular Motion: X-ray crystallographic analysis of HBT derivatives in the aggregated state reveals that weak intramolecular interactions help to lock the molecular conformation. rsc.org This planarization and restriction of movement are key to activating the AIE effect.

Facilitation of ESIPT: In the aggregated or solid state, the pre-formation of the intramolecular hydrogen bond required for ESIPT is often more favorable. rsc.orgnih.gov The rigid environment ensures that the proton donor and acceptor groups are held in the optimal orientation for the proton transfer to occur.

Blocking Non-Radiative Channels: Theoretical studies combining quantum mechanics and molecular mechanics (QM/MM) have shown that in solution, intramolecular rotation can lead the excited molecule to a conical intersection with the ground state, promoting non-radiative decay. researchgate.net In the solid phase, this rotational path is hindered, making the radiative ESIPT pathway dominant. researchgate.net

The interplay between AIE and ESIPT gives rise to materials with highly desirable properties, such as large Stokes shifts and strong solid-state emission. rsc.orgmdpi.com For example, in a study of two HBT-based amides, both compounds exhibited AIEE due to the combined effect of restricted intramolecular motion and more facile intramolecular proton transfer in the aggregated state. nih.gov The steric hindrance introduced by substituents can also influence the mode of aggregation and, consequently, the degree of fluorescence enhancement. nih.gov

Investigating the Biological Activities and Molecular Interactions of Benzothiazole, 2 2 Nitrophenyl Derivatives

Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

Derivatives of 2-phenylbenzothiazole (B1203474) are recognized for their potent cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org The introduction of different substituents on the benzothiazole (B30560) nucleus and the phenyl ring has been a key strategy in the development of novel anticancer agents. nih.govumich.edu

Breast Cancer Cell Lines (e.g., MCF-7, T47D)

Several studies have highlighted the efficacy of benzothiazole derivatives against breast cancer cell lines. For instance, fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against the MCF-7 human breast adenocarcinoma cell line. nih.gov Specifically, derivatives with hydroxyl substitutions at the third and fourth positions of the phenyl ring demonstrated significant activity. nih.gov Another study reported that a substituted difluorobenzamide containing benzothiazole showed a 64% inhibition of the MCF-7 cell line. nih.gov

Research has also explored the antiproliferative effects of various benzothiazole derivatives on the T47D breast cancer cell line. researchgate.net While all tested compounds in one study showed some level of antiproliferative effect, their activity varied. researchgate.net

The table below summarizes the antiproliferative activity of selected benzothiazole derivatives against breast cancer cell lines.

| Derivative Type | Cell Line | Activity Metric | Result |

| Fluorinated 2-aryl benzothiazole | MCF-7 | GI50 | 0.4 µM to 0.57 µM nih.gov |

| Substituted difluorobenzamide benzothiazole | MCF-7 | % Inhibition | 64 ± 2% nih.gov |

| Imidazolinyl-substituted thiophene (B33073) based BTA | MCF-7 | - | Strong antiproliferative effects nih.gov |

| Benzothiazole-piperazine derivatives | MCF-7 | GI50 | Active bilkent.edu.tr |

Lung Cancer Cell Lines (e.g., A549)

The A549 lung carcinoma cell line has been frequently used to assess the anticancer potential of benzothiazole derivatives. A substituted bromopyridine acetamide (B32628) benzothiazole derivative exhibited potent antitumor activity against the A549 cell line with an IC50 value of 44 nM. nih.gov In another study, isoxazole (B147169) pyrimidine (B1678525) based benzothiazoles were evaluated, with one derivative showing an IC50 value of 30.45 µM against A549 cells. nih.gov Furthermore, benzothiazole-2-thiol derivatives have demonstrated better anticancer activities compared to the standard drug cisplatin (B142131) against A549 cells. nih.gov A neutral luminescent cycloplatinated(II) complex incorporating a 2-(benzo[d]thiazol-2-yl)-phenolato-κN,κO ligand also showed increased anticancer activity upon light irradiation in A549 cells. hhu.de

The following table presents data on the antiproliferative activity of specific benzothiazole derivatives against the A549 lung cancer cell line.

| Derivative Type | Activity Metric | Result |

| Substituted bromopyridine acetamide benzothiazole | IC50 | 44 nM nih.gov |

| Isoxazole pyrimidine based benzothiazole | IC50 | 30.45 µM nih.gov |

| Cycloplatinated(II) complex with 2-(benzo[d]thiazol-2-yl)-phenolato-κN,κO | Phototoxic Index | 36 hhu.de |

Colon Cancer Cell Lines (e.g., HCT-116)

Benzothiazole derivatives have also been investigated for their activity against colon cancer cell lines. Benzothiazole-2-thiol derivatives have shown promising results against the HCT-116 cell line, with some exhibiting better anticancer activities than cisplatin. nih.gov Similarly, benzothiazole-piperazine derivatives have been reported to be active against HCT-116 cells. bilkent.edu.tr One study found that a series of newly synthesized hydrazinothiazole derivatives showed activity against HCT-116 cells, with one compound having an IC50 of 6.9 ± 0.013 µM. researchgate.net

The table below details the findings for colon cancer cell lines.

| Derivative Type | Cell Line | Activity Metric | Result |

| Benzothiazole-2-thiol derivatives | HCT-116 | - | Better activity than cisplatin nih.gov |

| Benzothiazole-piperazine derivatives | HCT-116 | GI50 | Active bilkent.edu.tr |

| Hydrazinothiazole derivatives | HCT-116 | IC50 | 6.9 ± 0.013 µM researchgate.net |

Liver Cancer Cell Lines (e.g., HepG2)

The antiproliferative activity of benzothiazole derivatives has been evaluated against the HepG2 liver cancer cell line. A substituted bromopyridine acetamide benzothiazole derivative demonstrated potent antitumor activity against HepG2 cells with an IC50 value of 48 nM. nih.gov Another study showed that a substituted difluorobenzamide containing benzothiazole resulted in a 64% inhibition of HepG2 cells. nih.gov Furthermore, a series of unsymmetrical di-heterocyclic compounds of benzazole derivatives were synthesized and evaluated, with some exhibiting good activity against HepG2 cells. researchgate.net Hybrid compounds containing pyridyl and 1,3-thiazole moieties also showed cytotoxic activity against HepG2 cells, with IC50 values of 2.2 and 5.6 μM for two of the compounds. nih.govufba.brosti.gov

The table below presents the antiproliferative activity of selected benzothiazole derivatives against the HepG2 liver cancer cell line.

| Derivative Type | Activity Metric | Result |

| Substituted bromopyridine acetamide benzothiazole | IC50 | 48 nM nih.gov |

| Substituted difluorobenzamide benzothiazole | % Inhibition | 64 ± 6% nih.gov |

| Unsymmetrical di-heterocyclic benzazole derivatives | IC50 | 15.63 µM (for compound 27) researchgate.net |

| Pyridyl and 1,3-thiazole hybrid compounds | IC50 | 2.2 µM and 5.6 µM nih.govufba.brosti.gov |

Glioblastoma and Pancreatic Cancer Cell Models

Research has shown that 2-mercaptobenzothiazole (B37678) derivatives display interesting antiproliferative effects when tested in glioblastoma and pancreatic cancer cell models. nih.govsemanticscholar.org A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for its antiproliferative activity in three pancreatic cancer cell lines (AsPC-1, Capan-2, and BxPC-3). nih.gov Most of these derivatives showed improved antiproliferative activity compared to the lead compound. nih.gov One derivative, in particular, showed a greater antiproliferative effect and higher selectivity against cancer cells. nih.gov Combinations of this derivative with gemcitabine (B846) at low concentrations induced enhanced and synergistic effects on pancreatic cancer cell viability. nih.govnih.gov Another study highlighted that 2-phenylimidazo[2,1-b]benzothiazole derivatives are promising agents for targeting cancer cells, including those with Met mutations found in some cancers. plos.org

The table below summarizes the findings for glioblastoma and pancreatic cancer cell models.

| Derivative Type | Cancer Model | Key Finding |

| 2-Mercaptobenzothiazole derivatives | Glioblastoma, Pancreatic Cancer | Interesting antiproliferative effects nih.govsemanticscholar.org |

| Phenylacetamide derivatives with benzothiazole nucleus | Pancreatic Cancer (AsPC-1, Capan-2, BxPC-3) | Marked viability reduction at low micromolar concentrations nih.gov |

| Phenylacetamide derivative 4l | Pancreatic Cancer | Greater antiproliferative effect and selectivity; synergistic effect with gemcitabine nih.govnih.gov |

| 2-phenylimidazo[2,1-b]benzothiazole derivatives | Cancer cells with Met mutations | Promising targeting agents plos.org |

Antimicrobial Research (In Vitro)

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit significant antibacterial activity against various strains. For example, certain benzothiazole derivatives displayed maximum inhibition against S. aureus, Bacillus subtilis, and E. coli. nih.gov Another study reported that benzothiazole clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones, with one derivative showing excellent activity against E. coli and P. aeruginosa. nih.gov

Furthermore, 2,6-disubstituted benzothiazole derivatives were synthesized and assessed for their antibacterial activity, with some compounds found to be most active against Moraxella catarrhalis. nih.gov Pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety also demonstrated better antibacterial activity compared to their benzoxazole (B165842) and benzimidazole (B57391) counterparts, with one compound showing superior activity against B. subtilis. nih.gov

The table below provides a summary of the in vitro antimicrobial activity of selected benzothiazole derivatives.

| Derivative Type | Bacterial Strain(s) | Activity Metric | Result |

| Benzothiazole derivatives | S. aureus, Bacillus subtilis, E. coli | Zone of Inhibition (ZOI) | 21–27 mm nih.gov |

| Benzothiazole clubbed isatin derivatives | E. coli, P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 3.1 µg/ml (E. coli), 6.2 µg/ml (P. aeruginosa) nih.gov |

| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | Minimum Inhibitory Concentration (MIC) | 4 µg/ml nih.gov |

| Pyrimidinylbenzazolyl urea containing benzothiazole | B. subtilis | Zone of Inhibition (ZOI) | 40 ± 1.3 mm nih.gov |

Antibacterial Efficacy

Derivatives of benzothiazole have been widely investigated for their potential to combat bacterial infections. Research has shown that modifications to the benzothiazole nucleus can lead to significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

One study focused on the synthesis of 2-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile, which demonstrated notable antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using a microdilution method against a panel of bacteria. nih.gov For instance, against Escherichia coli, this compound showed a MIC of 0.10 mg/mL. nih.gov Other related derivatives also exhibited activity, with MIC values generally ranging from 0.10 to 0.75 mg/mL against various strains. nih.gov